molecular formula C11H15NO B14527526 5H-Cyclohepta[b]pyridine, 6,7,8,9-tetrahydro-2-methyl-, 1-oxide CAS No. 62491-64-9

5H-Cyclohepta[b]pyridine, 6,7,8,9-tetrahydro-2-methyl-, 1-oxide

Cat. No.: B14527526
CAS No.: 62491-64-9
M. Wt: 177.24 g/mol
InChI Key: DBIDMBAUEMZBMI-UHFFFAOYSA-N
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Description

5H-Cyclohepta[b]pyridine, 6,7,8,9-tetrahydro-2-methyl-, 1-oxide is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclohepta[b]pyridine, 6,7,8,9-tetrahydro-2-methyl-, 1-oxide can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another method involves the preparation from dimethyl 2,3-pyridine dicarboxylate and dimethyl glutarate through a two-step reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5H-Cyclohepta[b]pyridine, 6,7,8,9-tetrahydro-2-methyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5H-Cyclohepta[b]pyridine, 6,7,8,9-tetrahydro-2-methyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Cyclohepta[b]pyridine, 6,7,8,9-tetrahydro-2-methyl-, 1-oxide is unique due to its specific structural features, including the presence of the 1-oxide group, which imparts distinct chemical and biological properties

Properties

CAS No.

62491-64-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methyl-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-1-ium

InChI

InChI=1S/C11H15NO/c1-9-7-8-10-5-3-2-4-6-11(10)12(9)13/h7-8H,2-6H2,1H3

InChI Key

DBIDMBAUEMZBMI-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(CCCCC2)C=C1)[O-]

Origin of Product

United States

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